molecular formula C12H11NS B115240 2-(Phenylthio)aniline CAS No. 1134-94-7

2-(Phenylthio)aniline

Cat. No. B115240
CAS RN: 1134-94-7
M. Wt: 201.29 g/mol
InChI Key: DGBISJKLNVVJGD-UHFFFAOYSA-N
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Description

2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, 2-phenylsulfanylaniline, 2-amino diphenyl sulfide, and benzenamine, 2-(phenylthio)-, is a chemical compound with the molecular formula C12H11NS . It is a useful synthetic intermediate .


Synthesis Analysis

The synthesis of 2-(Phenylthio)aniline involves a C-S coupling catalyzed by CuCl. The procedure involves standard cycles of evacuation and back-filling with dry and pure argon. The reaction conditions include tetra (n-butyl)ammonium hydroxide, water, and copper (I) chloride at 50°C for 12 hours in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-(Phenylthio)aniline consists of 12 carbon atoms, 11 hydrogen atoms, and 1 sulfur atom . The average mass is 201.287 Da and the monoisotopic mass is 201.061218 Da .


Physical And Chemical Properties Analysis

2-(Phenylthio)aniline has a density of 1.2±0.1 g/cm³, a boiling point of 330.5±25.0 °C at 760 mmHg, and a flash point of 153.7±23.2 °C . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 51 Ų .

Scientific Research Applications

Corrosion Inhibition

2-(Phenylthio)aniline has been identified as an effective corrosion inhibitor for low carbon steel in hydrochloric acid solutions. The compound inhibits corrosion significantly by adsorbing onto the steel surface, showcasing its potential in enhancing the longevity and durability of metals in corrosive environments (Farsak, Keleş, & Keleş, 2015).

Catalysis in Organic Reactions

2-(Phenylthio)aniline derivatives are utilized in catalyzing Suzuki-Miyaura C-C coupling reactions in water. The ligand, in combination with palladium, forms complexes that exhibit high efficiency and thermal stability for these coupling reactions, highlighting its importance in organic synthesis and pharmaceuticals (Rao et al., 2014).

Electroluminescent Devices

A class of color-tunable emitting amorphous molecular materials involving derivatives of 2-(Phenylthio)aniline has been developed for use in electroluminescent devices. These materials exhibit intense fluorescence emission, high glass-transition temperatures, and can emit multicolor light, including white. This makes them suitable for various applications in the field of organic electronics and display technologies (Doi et al., 2003).

Organic Semiconductor Applications

Novel organic semiconductor derivatives of 2-(Phenylthio)aniline have been synthesized, demonstrating promising properties for thin film materials. These materials showcase good thermal stability, photophysical properties, and potential as photovoltaic materials. Their crystalline morphology and strong intermolecular interactions make them candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).

Safety And Hazards

2-(Phenylthio)aniline may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBISJKLNVVJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327124
Record name 2-(Phenylthio)aniline
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)aniline

CAS RN

1134-94-7
Record name 2-(Phenylthio)aniline
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Record name 2-Phenylthioaniline
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Record name 2-(Phenylthio)aniline
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Record name 2-phenylthioaniline
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Record name Benzenamine, 2-(phenylthio)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A room temperature solution of 2-fluoronitrobenzene (1.41 g, 10.0 mmol), thiophenol (1.21 g, 11.0 mmol), and triethylamine (2 mL) in THF (20 mL) was stirred for 16 hours, treated with 3M HCl (10 mL) and tin(II) chloride dihydrate (11.4 g, 50 mmol), stirred for 4 hours, and extracted with ethyl acetate (50 mL). The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 50% hexanes/dichloromethane to provide the desired product. MS (DCI) m/e 202 (M+H)+.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
P Liebing, K Merzweiler - Zeitschrift für anorganische und …, 2015 - Wiley Online Library
2‐(Methylthio)aniline (H 2 L 1 ) and 2‐(phenylthio)aniline (H 2 L 2 ) were treated with n‐butyllithium to yield the corresponding anilides [LiHL 1 ] and [LiHL 2 ]. Recrystallization from …
Number of citations: 10 onlinelibrary.wiley.com
AJ Caruso, AM Colley, GL Bryant - The Journal of Organic …, 1991 - ACS Publications
That 4-chloro-1, 3-phenylenediamine (23) undergoes re-action with potassium phenyl thiolate is of interest inthat this should be a particularly disfavored substrate for nu-cleophilic …
Number of citations: 37 pubs.acs.org
H Ari, C Soykan, T Özpozan - Journal of Macromolecular Science …, 2013 - Taylor & Francis
Acrylamide based monomer, 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA) was synthesized by reacting 2-(phenylthio) aniline with methacryloylchloride. The copolymerization …
Number of citations: 7 www.tandfonline.com
M Al-Noaimi, M El-Khateeb, SF Haddad… - Transition Metal …, 2010 - Springer
Five ruthenium complexes bearing phenylazo-(2-(phenylthio))phenylmethine ligands of the general type trans-[Ru II (bpy)(L)(Cl) 2 ] (C1–C5) {L = YC 6 H 4 N=NC(COCH 3 )=NC 6 H 4 (2…
Number of citations: 18 link.springer.com
EU Stolarczyk, Ł Kaczmarek, K Eksanow… - Pharmaceutical …, 2009 - Taylor & Francis
Seven potential impurities, including by-products, starting materials and intermediates were identified in pharmaceutical substance quetiapine fumarate and characterized by …
Number of citations: 15 www.tandfonline.com
A Minić, J Bugarinović, M Pešić, D Ilić Komatina - 2019 - platon.pr.ac.rs
Herein, we report design, synthesis and spectral characterization of novel 4-ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline. Desired synthesis was achieved in three reaction steps…
Number of citations: 4 platon.pr.ac.rs
P Ghosh, S Mandal, I Chatterjee, TK Mondal… - Inorganic …, 2015 - ACS Publications
Three chemical reactions of two 2-aminothioethers and 2-aminothiophenol with CpRu II Cl(PPh 3 ) 2 (Cp – = cyclopentadienyl anion), under identical reaction conditions, are reported. …
Number of citations: 7 pubs.acs.org
S Ahmad, M Kumar, K Garima, A Ali… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Utilizing NMR ( 1 H-NMR and 13 C-NMR), FT-IR, UV-Visible, and quantum chemical approaches by using the DFT technique, experiments on 2-phenylthioanline were carried out. The …
Number of citations: 0 www.tandfonline.com
M Farsak, H Keleş, M Keleş - Corrosion Science, 2015 - Elsevier
The effect of (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline (2-PTA) on the corrosion of low carbon steel (LCS) in hydrochloric acid solution was investigated with electrochemical …
Number of citations: 120 www.sciencedirect.com
VR Kandula - Hetero. Letters, 2014 - Citeseer
Simple one pot synthetic pathway is described for Dibenzo [b, f][1, 4] thiazepin-11 [10H]-one, a advanced intermediate in the synthesis of Quetiapine. The procedure starts from 2-(…
Number of citations: 3 citeseerx.ist.psu.edu

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